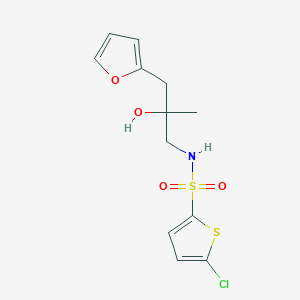
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been shown to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to modulate the activity of certain enzymes and reduce oxidative stress. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole in lab experiments is its relatively low toxicity. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have low acute toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole. One area of interest is its potential as a treatment for anxiety disorders. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have anxiolytic effects in animal models, and further research could explore its potential as a therapeutic agent for anxiety in humans. Another area of interest is 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole's potential as a neuroprotective agent. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to protect against oxidative stress and reduce inflammation, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can be synthesized using a variety of methods, including the reaction of 2-aminobenzenethiol with 2-chloro-5,7-dimethylbenzothiazole in the presence of a base. Other methods involve the reaction of 2-aminobenzenethiol with 2,5-dimethylbenzenesulfonyl chloride, followed by reaction with 4-phenylpiperazine.
科学的研究の応用
5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been studied for its potential applications in a range of scientific research fields, including neurobiology, pharmacology, and toxicology. In neurobiology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have anxiolytic effects, reducing anxiety in animal models. In pharmacology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have antinociceptive effects, reducing pain sensation in animal models. In toxicology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been studied for its potential to protect against oxidative stress and reduce inflammation.
特性
IUPAC Name |
5,7-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14-12-15(2)18-17(13-14)20-19(23-18)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJOKMUHJJYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

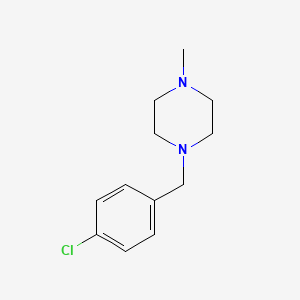
![3,4-Dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2458457.png)

![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2458463.png)
![4-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2458464.png)
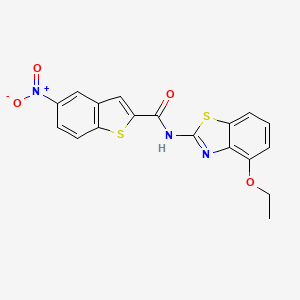

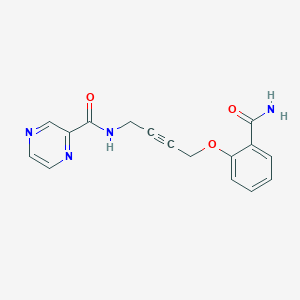
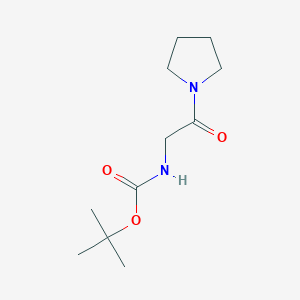
![2-Methyl-4-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2458475.png)
